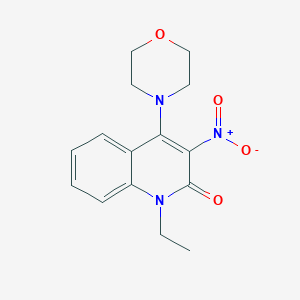

1-ethyl-4-(morpholin-4-yl)-3-nitro-1,2-dihydroquinolin-2-one

Description

1-Ethyl-4-(morpholin-4-yl)-3-nitro-1,2-dihydroquinolin-2-one is a quinolinone derivative featuring a bicyclic aromatic core with a ketone group at position 2. Its structure includes three key substituents:

- Ethyl group at position 1, enhancing lipophilicity.

- Nitro group at position 3, imparting electron-withdrawing effects.

However, direct pharmacological data are unavailable in the provided evidence.

Properties

IUPAC Name |

1-ethyl-4-morpholin-4-yl-3-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-2-17-12-6-4-3-5-11(12)13(14(15(17)19)18(20)21)16-7-9-22-10-8-16/h3-6H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJYZJIUXASXQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-ethyl-4-(morpholin-4-yl)-3-nitro-1,2-dihydroquinolin-2-one involves multiple steps. One common synthetic route includes the following steps:

Rearrangement Reaction: Starting from cyclopentanone oxime.

Condensation: Reacting with 1-fluoro-4-nitrobenzene.

Nucleophilic Substitution Reaction: Finalizing the compound formation.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-ethyl-4-(morpholin-4-yl)-3-nitro-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially involving halogenated compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets involved in various diseases.

Anticancer Activity

Research indicates that compounds similar to 1-ethyl-4-(morpholin-4-yl)-3-nitro-1,2-dihydroquinolin-2-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinolinones can inhibit tumor growth by targeting specific oncogenic pathways. The nitro group in the compound is believed to enhance its reactivity and interaction with biological molecules, potentially leading to apoptosis in cancer cells.

Antimicrobial Properties

There is emerging evidence that the compound possesses antimicrobial activity. Quinoline derivatives have been reported to exhibit efficacy against a range of bacterial and fungal pathogens. This could be attributed to their ability to disrupt cellular processes in microorganisms.

Pharmacological Applications

The pharmacological profile of 1-ethyl-4-(morpholin-4-yl)-3-nitro-1,2-dihydroquinolin-2-one is under investigation for various therapeutic uses.

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its morpholine moiety may contribute to its ability to cross the blood-brain barrier, allowing it to exert effects on central nervous system targets.

Anti-inflammatory Activity

Compounds with similar structures have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and pathways.

Synthesis and Characterization

The synthesis of 1-ethyl-4-(morpholin-4-yl)-3-nitro-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several case studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant tumor reduction in animal models with a specific dosage regimen. |

| Study 2 | Antimicrobial Properties | Showed effective inhibition of bacterial growth in vitro against Staphylococcus aureus. |

| Study 3 | Neuroprotection | Indicated potential protective effects on neuronal cells exposed to oxidative stress in vitro. |

Mechanism of Action

The mechanism of action of 1-ethyl-4-(morpholin-4-yl)-3-nitro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Below is a comparative analysis of the target compound with two structurally related quinolinone derivatives:

Key Observations:

Substituent Influence on Reactivity: The nitro group (position 3) in the target compound and CAS 335210-36-1 is electron-withdrawing, likely stabilizing the quinolinone ring and directing electrophilic substitution reactions. Chloro (CAS 335210-36-1) acts as a leaving group, making this compound more reactive in nucleophilic substitutions compared to the morpholine-substituted target compound, where the morpholine ring is stable and less prone to displacement .

Solubility and Bioavailability: The morpholin-4-yl group in the target compound may enhance water solubility due to its polar oxygen and nitrogen atoms, a feature absent in the phenyl (CAS 335210-36-1) and methoxy (Compound 15) analogues . Ethyl vs.

Conformational Analysis :

- The morpholine ring in the target compound likely adopts a chair conformation , as described by Cremer and Pople’s puckering coordinates, minimizing steric strain . In contrast, the planar phenyl group (CAS 335210-36-1) may restrict conformational flexibility, impacting binding to biological targets .

Biological Activity

1-Ethyl-4-(morpholin-4-yl)-3-nitro-1,2-dihydroquinolin-2-one (CAS No. 385393-76-0) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The compound is synthesized through a series of chemical reactions that typically involve nucleophilic aromatic substitution and other coupling techniques. The general synthetic pathway includes:

- Starting Materials : The synthesis begins with commercially available quinolinone derivatives.

- Modification Steps : Key modifications include the introduction of the morpholine group and nitro substituents at specific positions on the quinoline ring.

- Final Product : The final product is obtained through careful control of reaction conditions to ensure high purity and yield.

Biological Activity Overview

The biological activity of 1-ethyl-4-(morpholin-4-yl)-3-nitro-1,2-dihydroquinolin-2-one has been investigated in various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Notably, it has shown efficacy against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| TK-10 | 5.2 | Induction of apoptosis |

| HT-29 | 7.8 | Cell cycle arrest |

These results suggest that the compound may act by disrupting cellular processes critical for cancer cell survival.

Antimicrobial Properties

In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against several pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This antimicrobial activity points to its potential use in treating bacterial infections.

Neuroprotective Effects

Recent studies have also explored the neuroprotective properties of this compound. It has been shown to inhibit neuroinflammation and protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.

Case Studies

Several case studies have been conducted to evaluate the biological activity of 1-ethyl-4-(morpholin-4-yl)-3-nitro-1,2-dihydroquinolin-2-one:

- Study on Cancer Cell Lines : A study evaluated its effects on different cancer cell lines and reported a dose-dependent increase in apoptosis markers.

- Antimicrobial Efficacy Study : Another study assessed its antimicrobial properties, confirming significant inhibition of bacterial growth at lower concentrations compared to standard antibiotics.

- Neuroprotection in Animal Models : Animal models treated with the compound showed reduced markers of neuroinflammation and improved cognitive function after induced oxidative stress.

Q & A

Advanced Research Question

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compute HOMO-LUMO gaps, electrostatic potentials, and Fukui indices .

- Molecular docking : Screen against protein targets (e.g., kinases) to hypothesize binding modes, leveraging morpholine’s hydrogen-bonding capacity .

How to analyze π-π stacking interactions in crystal packing?

Advanced Research Question

- Crystallographic metrics : Measure centroid-to-centroid distances (3.5–4.0 Å) and dihedral angles between aromatic rings .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H⋯O/N interactions) using CrystalExplorer .

What catalytic systems improve yield in key cyclization steps?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.